molecular formula C9H11BrN2O2 B581652 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde CAS No. 1345471-55-7

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Cat. No. B581652
M. Wt: 259.103
InChI Key: UHTOXZJBLIAAON-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heteroaryl halide with the chemical formula C₃H₃BrN₂ and a molecular weight of 146.97 g/mol . It belongs to the pyrazole derivative family and exhibits interesting reactivity patterns.


Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Additionally, it can react with titanium tetrachloride to form binary adducts . These synthetic pathways provide access to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde for further investigations.


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbaldehyde . The structural formula reveals the presence of a pyrazole ring, a tetrahydro-2H-pyran moiety, and a carbaldehyde group. The arrangement of atoms and functional groups significantly influences its properties and reactivity.


Chemical Reactions Analysis

  • It can serve as a starting material for the synthesis of other compounds, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
  • It plays a role in the preparation of solid hexacoordinate complexes when reacting with dimethyl- and divinyl-tindichloride .
  • Mutagenicity studies have been conducted using the L-arabinose forward mutation assay of Salmonella typhimurium .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 93-96°C .
  • Boiling Point : In the range of 250-260°C .
  • Appearance : Solid flakes .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves multi-component reactions, including condensation and cyclization, to produce heterocycles with significant bioactive potential. Pyrazole compounds have been recognized for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. The synthesis methods for pyrazole derivatives are critical for developing new pharmaceuticals and exploring their therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).

Heterocyclic Chemistry in Drug Development

Heterocyclic compounds, including pyrazoles, are essential building blocks in drug development. Their structural diversity and ability to interact with various biological targets make them invaluable in designing new therapeutic agents. Heterocyclic chemistry's advancements have led to the discovery and synthesis of compounds with potent bioactivities, contributing to the development of novel drugs for treating various diseases (Somenath Bhattacharya et al., 2022).

Catalysis and Green Chemistry

In the synthesis of heterocyclic compounds, including those related to pyrazoles, organocatalysts have emerged as a powerful tool. These catalysts facilitate the construction of complex molecules through environmentally benign processes, aligning with the principles of green chemistry. The use of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, for example, highlights the importance of sustainable methods in organic synthesis. This approach not only advances the field of catalysis but also promotes the development of new drugs and materials with a lower environmental impact (H. Kiyani, 2018).

Safety And Hazards

  • STOT SE (Specific Target Organ Toxicity - Single Exposure) : Affects the respiratory system .

properties

IUPAC Name

4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTOXZJBLIAAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718451
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

CAS RN

1345471-55-7
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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